molecular formula C10H7NO2S B6366308 4-(5-Formylthiophen-2-yl)-2-hydroxypyridine, 95% CAS No. 1261993-66-1

4-(5-Formylthiophen-2-yl)-2-hydroxypyridine, 95%

Cat. No. B6366308
CAS RN: 1261993-66-1
M. Wt: 205.23 g/mol
InChI Key: CXUIVBIIGHLATF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(5-Formylthiophen-2-yl)-2-hydroxypyridine, or 4-FTHP, is a small molecule with a wide range of potential applications in scientific research. It is a derivative of the pyridine ring, which is a five-membered aromatic heterocyclic compound with a nitrogen atom at its center. 4-FTHP has a high degree of structural stability, making it a useful tool for studying the properties of various compounds. The molecule is also known for its ability to modulate a variety of biological activities, making it a valuable tool for drug discovery and design.

Mechanism of Action

The mechanism of action of 4-FTHP is not yet fully understood. However, it is thought to act as a modulator of a variety of biological activities. For example, it has been shown to modulate the activity of enzymes involved in the metabolism of drugs, the interaction of drugs with their targets, and the inhibition of enzymes involved in disease pathways. In addition, 4-FTHP has been shown to modulate the structure and function of proteins, the structure and function of DNA, and the structure and function of cell membranes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-FTHP are still being studied. However, it has been shown to modulate the activity of enzymes involved in the metabolism of drugs, the interaction of drugs with their targets, and the inhibition of enzymes involved in disease pathways. In addition, 4-FTHP has been shown to modulate the structure and function of proteins, the structure and function of DNA, and the structure and function of cell membranes.

Advantages and Limitations for Lab Experiments

The main advantage of using 4-FTHP in laboratory experiments is its high degree of structural stability. This makes it a useful tool for studying the properties of various compounds and for modulating a variety of biological activities. However, there are some limitations to using 4-FTHP in laboratory experiments. For example, the reaction conditions required for synthesizing 4-FTHP can be difficult to control, and the reaction can produce a variety of minor products. In addition, 4-FTHP is not always soluble in water, which can limit its use in aqueous solutions.

Future Directions

There are a number of potential future directions for 4-FTHP research. For example, further studies could be conducted to better understand the mechanism of action of 4-FTHP, as well as its biochemical and physiological effects. In addition, research could be conducted to develop new methods for synthesizing 4-FTHP, as well as to improve the solubility of the molecule in aqueous solutions. Finally, research could be conducted to explore the potential therapeutic applications of 4-FTHP, such as its use as a drug target or as a tool for drug discovery and design.

Synthesis Methods

4-FTHP can be synthesized using a variety of methods. The most commonly used method is the condensation reaction between 5-formylthiophene-2-carbaldehyde and 2-hydroxy-3-methylpyridine. This reaction is usually carried out in an inert solvent such as dichloromethane at room temperature. The reaction produces 4-FTHP as the major product, with other minor products such as 2-hydroxy-3-methylpyridine and 2-hydroxy-3-methylthiophene. Other methods for synthesizing 4-FTHP include the reaction of 4-formylthiophene-2-carbaldehyde and 2-hydroxy-3-methylpyridine in the presence of a catalyst, and the reaction of 5-formylthiophene-2-carbaldehyde and 2-hydroxy-3-methylpyridine in the presence of a base.

Scientific Research Applications

4-FTHP has a wide range of potential applications in scientific research. It has been used as a tool for studying the properties of various compounds and for modulating a variety of biological activities. In particular, 4-FTHP has been used to study the effects of different compounds on the activity of enzymes, the interaction of drugs with their targets, and the inhibition of enzymes involved in disease pathways. In addition, 4-FTHP has been used to study the structure and function of proteins, the structure and function of DNA, and the structure and function of cell membranes.

properties

IUPAC Name

5-(2-oxo-1H-pyridin-4-yl)thiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2S/c12-6-8-1-2-9(14-8)7-3-4-11-10(13)5-7/h1-6H,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUIVBIIGHLATF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C=C1C2=CC=C(S2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682686
Record name 5-(2-Oxo-1,2-dihydropyridin-4-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-Formylthiophen-2-YL)-2-hydroxypyridine

CAS RN

1261993-66-1
Record name 5-(2-Oxo-1,2-dihydropyridin-4-yl)thiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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